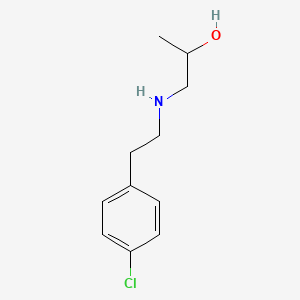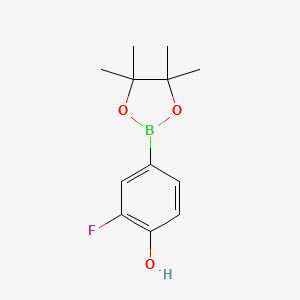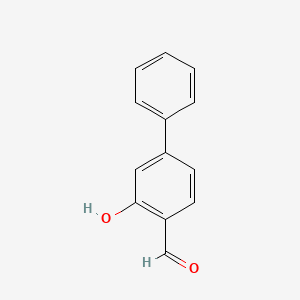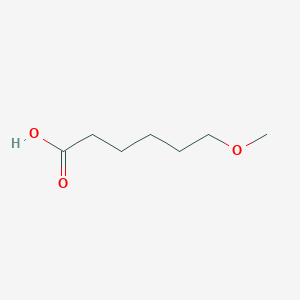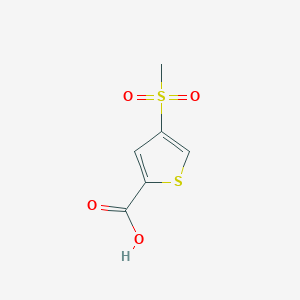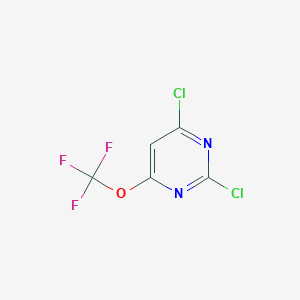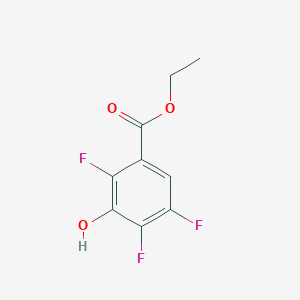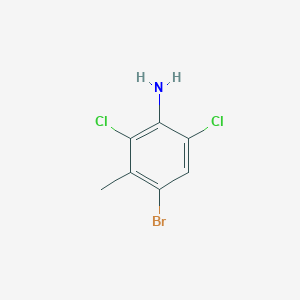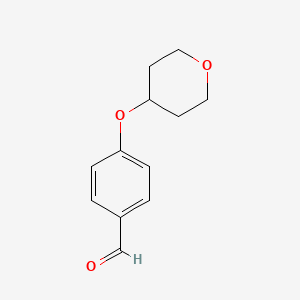![molecular formula C8H6ClN3O B1339227 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 90002-06-5](/img/structure/B1339227.png)
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
概要
説明
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as CMOP, is an organochlorine compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing a nitrogen atom, two oxygen atoms, and three carbon atoms. It is a white crystalline solid with a melting point of about 108°C. CMOP has been used in a wide range of laboratory experiments, including biochemical and physiological studies, as well as in the synthesis of various compounds. It is also used as a pharmaceutical intermediate in the production of drugs, such as anticonvulsants and antibiotics.
科学的研究の応用
Synthesis and Chemical Reactions
Synthesis of Heterocyclic Derivatives : This compound is used in the synthesis of various heterocyclic compounds. For instance, it reacts with morpholine, pyrrolidine, and piperidine to produce different oxadiazole derivatives with potential applications in chemistry and pharmaceuticals (Rao et al., 2014).
Formation of Amine Derivatives : It serves as a key intermediate in the synthesis of novel amine derivatives. These derivatives have shown significant in vitro anticancer activity, indicating their potential in developing new anticancer agents (Vinayak et al., 2017).
Creation of Polyheterocycles : The compound is instrumental in creating polyheterocycles, which demonstrate promising antibacterial activity. This suggests its utility in the development of new antibacterial drugs (Hu et al., 2005).
Biological and Pharmaceutical Research
Anticancer Research : Compounds synthesized using 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine have been tested for anticancer properties. Certain derivatives have shown high cytotoxicity against specific cancer cell lines, marking them as potential candidates for cancer treatment research (Vinayak et al., 2017).
Antibacterial Applications : Derivatives of this compound have demonstrated significant antibacterial properties, making them valuable for research in new antibacterial therapies (Hu et al., 2005).
Material Science
- Development of Functional Materials : The structural and optical properties of compounds derived from this chemical are of interest in material science, particularly for their potential applications in designing functional materials and sensors (Ge et al., 2014).
作用機序
Target of Action
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
It’s known that 1,2,4-oxadiazole derivatives can affect various biochemical pathways, leading to their observed biological activities .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives can have various biological effects, including antibacterial activity .
特性
IUPAC Name |
5-(chloromethyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-5-7-11-8(12-13-7)6-3-1-2-4-10-6/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMBCYRZDCWVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568770 | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
CAS RN |
90002-06-5 | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90002-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 1,2,4-oxadiazole ring in drug design?
A1: The 1,2,4-oxadiazole ring is considered a bioisostere for amide and ester groups in medicinal chemistry []. This means it can mimic their spatial and electronic properties while potentially offering improved characteristics. For example, 1,2,4-oxadiazoles often exhibit enhanced hydrolytic and metabolic stability compared to amides and esters []. This increased stability can lead to improved pharmacokinetic properties, such as longer half-life and better bioavailability, making them attractive building blocks for drug discovery [].
Q2: How does the crystal structure of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine contribute to its stability?
A2: The crystal structure of 2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine reveals key intermolecular interactions that contribute to its stability. C-H···N hydrogen bonds are present between neighboring molecules, specifically involving the hydrogen atoms of the pyridine and chloromethyl groups with the nitrogen atoms of the oxadiazole rings []. Additionally, π-π interactions occur between the aromatic rings of adjacent molecules, further enhancing the crystal packing stability []. These intermolecular forces collectively contribute to the solid-state stability of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

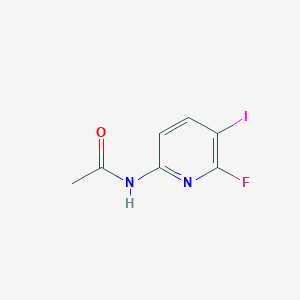


![3-Nitro-6,7-dihydro-5H-cyclopenta[B]pyridine](/img/structure/B1339150.png)
